molecular formula C19H13FN2 B4199285 1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline

1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline

Cat. No. B4199285
M. Wt: 288.3 g/mol
InChI Key: LHFFBPNRYGCADA-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive properties. In recent years, harmine has gained attention for its potential therapeutic applications in various scientific research fields.

Mechanism of Action

Harmine exerts its effects by inhibiting the activity of various enzymes and receptors in the body. Specifically, 1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting the activity of MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can lead to its psychoactive effects. Additionally, this compound has been shown to interact with various receptors in the brain, including the serotonin 5-HT2A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Harmine has been shown to have a variety of biochemical and physiological effects. In addition to its psychoactive effects, this compound has been shown to have anti-inflammatory and antioxidant properties. Harmine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons in the brain. Additionally, this compound has been shown to increase the activity of autophagy, a process by which cells break down and recycle damaged or dysfunctional components.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline has been extensively studied and its effects are well-documented. However, there are also limitations to using this compound in lab experiments. One limitation is that this compound has psychoactive effects, which can make it difficult to determine the specific effects of the compound on the body. Additionally, this compound has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses.

Future Directions

There are several potential future directions for 1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline research. One area of interest is the potential use of this compound as a treatment for addiction. Harmine has been shown to have anti-addictive effects and has been investigated as a potential treatment for various types of addiction, including cocaine and nicotine addiction. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a potential treatment for various inflammatory diseases. Finally, this compound has been investigated as a potential treatment for various types of cancer, and future research could focus on optimizing its anti-cancer properties.

Scientific Research Applications

Harmine has been extensively studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and infectious diseases. Harmine has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline has been shown to have anti-cancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. Harmine has also been shown to have antiviral and antibacterial properties and has been investigated as a potential treatment for infectious diseases such as HIV and tuberculosis.

properties

IUPAC Name

1-[(Z)-2-(4-fluorophenyl)ethenyl]-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-14-8-5-13(6-9-14)7-10-18-19-16(11-12-21-18)15-3-1-2-4-17(15)22-19/h1-12,22H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFFBPNRYGCADA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)/C=C\C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline
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1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline
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1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline
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